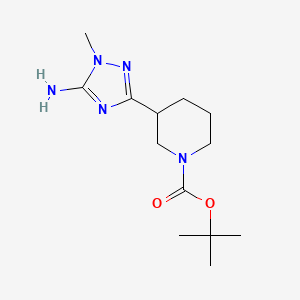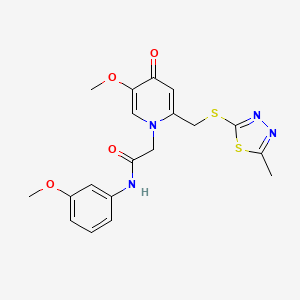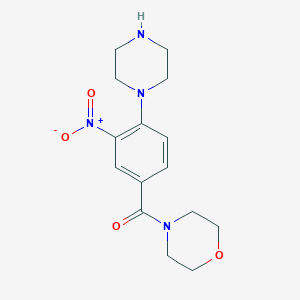
tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of piperidine and triazole, and it has been synthesized using a variety of methods. The purpose of
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, the compound has been shown to have anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate in lab experiments is its potential as a cancer treatment. However, there are also some limitations to its use. For example, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. Additionally, the compound is relatively expensive to synthesize, which could limit its use in large-scale experiments.
Zukünftige Richtungen
There are a number of future directions for research involving tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate. One area of research could focus on optimizing the synthesis method to make the compound more cost-effective. Another area of research could involve testing the compound in clinical trials to determine its safety and efficacy in humans. Additionally, researchers could explore the potential of the compound as a treatment for other diseases, such as Alzheimer's disease.
Synthesemethoden
Tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has been synthesized using a variety of methods. One of the most common methods involves the reaction of piperidine and tert-butyl 3-bromo-1H-pyrazole-5-carboxylate in the presence of a base such as potassium carbonate. This reaction results in the formation of tert-butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate, which is then reacted with 5-amino-1-methyl-1H-1,2,4-triazole to produce tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the growth and proliferation of cancer cells. Studies have shown that tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
tert-butyl 3-(5-amino-1-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-7-5-6-9(8-18)10-15-11(14)17(4)16-10/h9H,5-8H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHGKFTVXXIPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NN(C(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970279.png)





![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)
![N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2970290.png)
![N-{pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-yl}prop-2-enamide](/img/structure/B2970291.png)

![(Z)-ethyl 1-benzyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2970299.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2970301.png)
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)